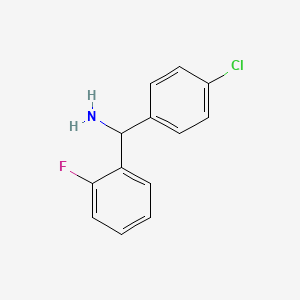

(4-Chlorophenyl)(2-fluorophenyl)methanamine

描述

Structure

3D Structure

属性

IUPAC Name |

(4-chlorophenyl)-(2-fluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNLCFXGOREBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016748-07-4 | |

| Record name | (4-chlorophenyl)(2-fluorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chlorophenyl 2 Fluorophenyl Methanamine

Classical Synthetic Routes to (4-Chlorophenyl)(2-fluorophenyl)methanamine

The synthesis of diarylmethanamine derivatives such as this compound can be achieved through several classical organic chemistry reactions. These methods are often robust and well-understood, providing reliable pathways to the target compound.

Reductive Amination Strategies for Benzyl Amine Derivatives

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. researchgate.netmdpi.com This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. harvard.edu For the synthesis of this compound, this could involve the reaction of 4-chlorobenzaldehyde (B46862) with 2-fluoroaniline (B146934), followed by reduction.

The initial step is the formation of an imine (a Schiff base) through the condensation of the aldehyde and the amine. This reaction is often catalyzed by a mild acid. The subsequent reduction of the imine can be achieved using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. harvard.edu The choice of reducing agent can be critical to the success of the reaction, with milder reagents like sodium triacetoxyborohydride (B8407120) often being preferred to avoid the reduction of the initial carbonyl compound. harvard.edu Greener methods using formic acid as a hydrogen source have also been developed. researchgate.net

| Reactants | Intermediate | Reducing Agents | Product |

|---|---|---|---|

| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-2-fluoroaniline (Imine) | Sodium borohydride | This compound |

| 2-Fluorobenzaldehyde (B47322) | N-(2-fluorobenzylidene)-4-chloroaniline (Imine) | Catalytic Hydrogenation (H₂/Pd-C) | This compound |

| 4-chloro-N-(2-fluorobenzyl)aniline | - | Sodium cyanoborohydride | This compound |

Strecker Synthesis Approaches and Modifications

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde or ketone. wikipedia.org The traditional reaction involves treating an aldehyde with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid. masterorganicchemistry.commasterorganicchemistry.com To synthesize this compound, a modification of the Strecker synthesis would be necessary.

In a modified approach, one could envision a three-component reaction between 4-chlorobenzaldehyde, 2-fluoroaniline, and a cyanide source (e.g., potassium cyanide). organic-chemistry.org This would lead to the formation of an α-aminonitrile, specifically 2-((4-chlorophenyl)(2-fluorophenyl)amino)acetonitrile. The subsequent step would involve the hydrolysis of the nitrile group to a carboxylic acid, followed by decarboxylation to yield the final diarylmethanamine product. This multi-step process offers a versatile route to the target molecule. wikipedia.orgorganic-chemistry.org

Grignard Reactions and Subsequent Transformations in Aryl Methanamine Synthesis

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. byjus.comsigmaaldrich.com The synthesis of this compound can be envisioned through a Grignard reaction. One possible route involves the preparation of a Grignard reagent from a suitable aryl halide, such as 4-chlorobromobenzene, by reacting it with magnesium metal in an ether solvent. libretexts.orgsciencemadness.org

This Grignard reagent, 4-chlorophenylmagnesium bromide, can then be reacted with an appropriate electrophile, such as a 2-fluorobenzaldehyde-derived imine. For example, reaction with N-(2-fluorobenzylidene)aniline would lead to the formation of the desired diarylmethane framework after acidic workup. Alternatively, the Grignard reagent could be added to 2-fluorobenzonitrile, which after hydrolysis would yield a diaryl ketone. This ketone could then be converted to the target amine via reductive amination. The high reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid side reactions. libretexts.org

| Grignard Reagent | Electrophile | Intermediate Product | Final Product |

|---|---|---|---|

| 4-Chlorophenylmagnesium bromide | 2-Fluorobenzaldehyde | (4-Chlorophenyl)(2-fluorophenyl)methanol | This compound (via subsequent steps) |

| 2-Fluorophenylmagnesium bromide | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(2-fluorophenyl)methanol | This compound (via subsequent steps) |

| 4-Chlorophenylmagnesium bromide | 2-Fluorobenzonitrile | (4-Chlorophenyl)(2-fluorophenyl)methanone | This compound (via reductive amination) |

Nucleophilic Substitution and Schmidt Reaction Pathways

Nucleophilic aromatic substitution (SNA) can be employed in the synthesis of diaryl ethers and related compounds. researchgate.net While less common for the direct formation of a C-C bond in this context, a multi-step pathway involving nucleophilic substitution is conceivable. For instance, a suitably activated 2-fluorophenyl derivative could undergo nucleophilic substitution with a 4-chlorophenyl nucleophile. However, a more plausible route involves the Schmidt reaction.

The Schmidt reaction allows for the conversion of carbonyl compounds to amines or amides using hydrazoic acid or an alkyl azide (B81097) in the presence of a strong acid. wikipedia.orglibretexts.org To synthesize this compound, one could start with the corresponding diaryl ketone, (4-chlorophenyl)(2-fluorophenyl)methanone. Treatment of this ketone with hydrazoic acid under acidic conditions would lead to a rearrangement, inserting a nitrogen atom to form an amide. Subsequent hydrolysis of this amide would yield the target amine. organic-chemistry.orgslideshare.netresearchgate.net

Enantioselective Synthesis of Chiral this compound

The development of enantioselective synthetic methods is crucial for the preparation of chiral molecules, which are of significant interest in various fields.

Asymmetric Catalysis in Arylmethanamine Synthesis

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral amines. researchgate.netnih.gov This can be achieved through the use of chiral catalysts that can control the stereochemical outcome of the reaction. For the synthesis of chiral this compound, an asymmetric reductive amination of the corresponding imine is a promising approach.

In this method, the imine formed from 4-chlorobenzaldehyde and 2-fluoroaniline is reduced in the presence of a chiral catalyst. researchgate.net A variety of transition metal catalysts with chiral ligands, such as those based on iridium, ruthenium, or copper, have been shown to be effective in asymmetric transfer hydrogenation of imines. researchgate.netchemrxiv.orgchemrxiv.org The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee). For example, a chiral phosphoric acid or a chiral diamine could be employed as an organocatalyst to promote the enantioselective reduction. chemrxiv.orgpurdue.edu

| Catalyst Type | Example Ligands/Catalysts | Key Features |

|---|---|---|

| Transition Metal Catalysis | Chiral Iridium complexes, Copper(I)/Quinap | High catalytic activity and potential for high enantioselectivity. researchgate.netorganic-chemistry.org |

| Organocatalysis | Chiral Phosphoric Acids, Chiral Diamines | Metal-free conditions, often milder reaction conditions. chemrxiv.orgpurdue.edu |

Chiral Auxiliary-Based Synthetic Approaches

Chiral auxiliary-based methods are a classical and reliable strategy for asymmetric synthesis. wikipedia.org This approach involves the temporary incorporation of a chiral molecule, the auxiliary, into the substrate. The chiral auxiliary directs the stereochemical course of a subsequent reaction, and is then removed to afford the enantiomerically enriched product. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to either the nitrogen or the carbon atom of the imine precursor. For instance, a chiral amine could be condensed with 2-fluorobenzaldehyde to form a chiral imine. Subsequent addition of a 4-chlorophenyl Grignard reagent would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Finally, cleavage of the auxiliary would yield the desired chiral amine. Evans' oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations. nih.govresearchgate.net

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol, Alkylation | High | researchgate.net |

| Pseudoephedrine | Alkylation | High | nih.gov |

| Camphorsultam | Various | High | wikipedia.org |

Biocatalytic Approaches to this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, has become an increasingly important tool in organic synthesis due to its high selectivity, mild reaction conditions, and environmental compatibility. illinois.edu

ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. illinois.edu This enzymatic transformation is highly enantioselective, making it an excellent method for the synthesis of chiral amines. researchgate.net For the synthesis of this compound, an ω-transaminase could be used to catalyze the asymmetric amination of 4-chloro-2'-fluorobenzophenone.

The reaction typically employs a cheap and readily available amine donor, such as isopropylamine (B41738) or alanine, and the equilibrium of the reaction can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct. Both (R)- and (S)-selective ω-transaminases are available, allowing for the synthesis of either enantiomer of the target amine with high optical purity. illinois.edumdpi.com Protein engineering has been used to improve the substrate scope and stability of ω-transaminases, further expanding their utility in organic synthesis. nih.gov

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the starting material. princeton.eduwikipedia.org This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of traditional kinetic resolution. illinois.edu

In the synthesis of this compound, a DKR approach could involve the use of a lipase (B570770) to selectively acylate one enantiomer of the racemic amine, while a racemization catalyst, such as a ruthenium complex, continuously interconverts the two enantiomers of the starting material. wikipedia.org This ensures that the faster-reacting enantiomer is constantly replenished, allowing for its complete conversion to the acylated product. Subsequent hydrolysis of the amide would then yield the desired enantiomerically pure amine. The key to a successful DKR is the careful selection of the enzyme and the racemization catalyst to ensure that their activities are compatible and that the racemization is faster than the resolution step. princeton.edu

Enzymatic Reductive Amination Using Imine Reductases

The synthesis of chiral amines through biocatalysis represents a significant advancement in pharmaceutical and chemical manufacturing, prizing high selectivity and sustainability. Imine reductases (IREDs) are a class of NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to their corresponding amines, a crucial step for producing enantiomerically pure compounds. This methodology is highly applicable to the synthesis of this compound.

The process is a two-step, one-pot reaction beginning with the condensation of a ketone or aldehyde with an amine to form an imine intermediate, which is then asymmetrically reduced by the IRED. For the synthesis of this compound, the key precursor is the imine N-(4-chlorophenyl)-1-(2-fluorophenyl)methanimine. This imine can be efficiently synthesized through the mechanochemical, solvent-free reaction of 2-fluorobenzaldehyde and 4-chloroaniline.

Once the imine is formed in situ, IREDs facilitate the stereoselective addition of a hydride from the NADPH cofactor to the imine's carbon atom. A wide array of IREDs have been discovered and engineered, offering a broad substrate scope that includes various substituted aromatic ketones and amines. The selection of a specific IRED is critical for achieving high conversion rates and enantiomeric excess (e.e.). Research has demonstrated that reductive aminase (RedAm), a sub-family of IREDs, is particularly effective at catalyzing both the imine formation and its subsequent reduction.

The enzymatic approach offers several advantages over traditional chemical methods, including mild reaction conditions (neutral pH, ambient temperature), high enantioselectivity, and a reduction in hazardous waste, making it an environmentally benign option.

Table 1: Selected Imine Reductases (IREDs) and Their Characteristics for Reductive Amination

Novel Synthetic Strategies and Methodological Advancements

Recent progress in chemical synthesis has been driven by the need for more efficient, safer, and environmentally sustainable processes. These principles are being applied to the synthesis of complex molecules like this compound through various innovative strategies.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. The synthesis of this compound can incorporate several green chemistry principles.

Atom Economy and Waste Prevention : The enzymatic reductive amination pathway offers high atom economy by directly combining the precursor aldehyde and amine into the final product with water as the only theoretical byproduct. This approach aligns with the goal of eliminating waste at its source.

Use of Safer Solvents and Reagents : A key green advancement is the use of mechanochemistry for the synthesis of the imine precursor, N-(4-chlorophenyl)-1-(2-fluorophenyl)methanimine, which proceeds by grinding the solid reactants together without any solvent. This eliminates the risks and environmental impact associated with volatile organic solvents. Furthermore, utilizing enzymes (biocatalysts) instead of heavy-metal catalysts avoids the use of toxic and hazardous reagents.

Energy Efficiency : Biocatalytic reactions typically occur at ambient temperatures and pressures, significantly reducing the energy consumption required for heating or cooling that is common in traditional synthetic methods. Mechanochemical synthesis is also often more energy-efficient than solvent-based refluxing reactions.

Table 2: Application of Green Chemistry Principles to Synthesis

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry, or continuous flow synthesis, is a paradigm shift from traditional batch production. In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs, offering superior control over reaction parameters. While a specific flow synthesis for this compound has not been detailed in the literature,

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the specific compound this compound is not publicly available. While information exists for structurally related molecules, the strict requirement to focus solely on this compound prevents the use of analogous data.

Specifically, the following necessary information could not be located:

High-Resolution NMR Spectra: No published ¹H, ¹³C, or ¹⁹F NMR data or detailed signal assignments.

Vibrational Spectroscopy: No experimentally recorded FT-IR or Raman spectra with peak assignments.

Advanced Mass Spectrometry: No published High-Resolution Mass Spectrometry (HRMS) data detailing experimental fragmentation pathways. The PubChem database entry lists predicted mass-to-charge ratios but explicitly states that no literature data is available for the compound uni.lu.

X-ray Crystallography: No deposited crystal structure in crystallographic databases, which is a prerequisite for discussing polymorphism, co-crystallization, intermolecular interactions, and crystal packing in detail.

Without this fundamental experimental data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline and includes the required data tables. Fulfilling the request would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Advanced Structural and Conformational Analysis of 4 Chlorophenyl 2 Fluorophenyl Methanamine

Chiroptical Spectroscopy of Enantiopure (4-Chlorophenyl)(2-fluorophenyl)methanamine

Chiroptical spectroscopy is a powerful tool for the stereochemical characterization of chiral molecules such as the enantiomers of this compound. These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light, providing information about the absolute configuration and conformational preferences of the molecule.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for assigning the absolute configuration of enantiomers. The benzene rings in this compound are the primary chromophores. The electronic transitions of these aromatic rings, when perturbed by the chiral center, give rise to characteristic CD signals, known as Cotton effects.

For a given enantiomer, for example, the (S)-enantiomer, a theoretical CD spectrum would be calculated for a range of likely low-energy conformations. The calculated spectrum that best matches the experimental spectrum allows for the unambiguous assignment of the absolute configuration. The observed Cotton effects for diarylmethanamines typically arise from the π → π* transitions of the phenyl rings.

Hypothetical Circular Dichroism Data for (S)-(4-Chlorophenyl)(2-fluorophenyl)methanamine

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| 275 | +5.2 |

| 268 | -3.8 |

| 230 | +15.6 |

| 210 | -20.1 |

Note: This data is illustrative and represents plausible values for a chiral diarylmethanamine.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org ORD and CD are closely related phenomena, and an ORD spectrum can, in principle, be derived from a CD spectrum and vice versa through the Kronig-Kramers transforms. An ORD curve that shows a peak and a trough in the region of a chromophore's absorption is described as a Cotton effect. libretexts.org

The shape of the ORD curve, particularly the sign of the Cotton effect, is characteristic of the enantiomer and can be used to determine its absolute configuration. For this compound, the ORD spectrum would be dominated by the electronic transitions of the chlorophenyl and fluorophenyl groups. The variation of the specific rotation with wavelength provides valuable structural information. wikipedia.org

While specific ORD data for this compound is not available, the general form of the ORD curve for a chiral aromatic amine would be expected to show a plain curve at wavelengths away from the absorption maxima of the aromatic chromophores, with the magnitude of the rotation increasing towards shorter wavelengths. In the region of absorption, anomalous dispersion, or a Cotton effect, would be observed.

Conformational Dynamics and Isomerism in Solution and Solid State

The biological activity and physicochemical properties of flexible molecules like this compound are often dictated by their conformational preferences and the dynamics of interconversion between different conformations.

Variable Temperature NMR Studies for Rotational Barriers

Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a key technique for investigating the dynamic processes in molecules, such as the rotation around single bonds. st-andrews.ac.ukmontana.eduresearchgate.net In this compound, rotation around the C-N and C-C bonds connecting the chiral center to the aromatic rings can be hindered. At low temperatures, this rotation may be slow on the NMR timescale, leading to distinct signals for atoms that are chemically equivalent at room temperature. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single averaged signal.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the rate constants for the rotational process and subsequently calculate the activation energy (rotational barrier). chegg.com While specific VT-NMR data for this compound is not published, studies on structurally related diaryl systems have determined rotational energy barriers. For example, computational analysis of a constrained diaryl system indicated a rotational energy barrier of approximately 20 kcal/mol, which was in good agreement with the experimentally determined value of around 18 kcal/mol from NMR studies. nih.gov

Illustrative Rotational Energy Barriers for Diaryl Systems

| Bond | Method | Rotational Barrier (kcal/mol) |

| Aryl-C-Aryl | VT-NMR | 15 - 25 |

| Aryl-C-Aryl | Computational | 18 - 28 |

Note: This data is representative of typical rotational barriers in hindered diaryl systems and is for illustrative purposes.

Computational Conformational Analysis and Energy Landscapes

Computational methods, such as density functional theory (DFT) and ab initio calculations, are invaluable for exploring the conformational space of a molecule and generating a detailed energy landscape. For this compound, a conformational search can identify the stable conformers (local minima on the potential energy surface) and the transition states connecting them.

The key degrees of freedom for conformational changes are the torsion angles around the bonds linking the methanamine carbon to the two aromatic rings. A potential energy surface can be constructed by systematically varying these torsion angles and calculating the corresponding energy. This allows for the visualization of the low-energy conformations and the energy barriers between them.

The relative energies of the different conformers determine their population at a given temperature. The calculated geometries of the stable conformers provide insights into the preferred spatial arrangement of the phenyl rings. Factors influencing the conformational preferences include steric hindrance between the aromatic rings and the amine group, as well as electrostatic interactions involving the chlorine and fluorine substituents.

Hypothetical Calculated Conformational Data for this compound

| Conformer | Dihedral Angle 1 (N-C-C-C) (°) | Dihedral Angle 2 (N-C-C-C) (°) | Relative Energy (kcal/mol) |

| A | 65 | 175 | 0.00 |

| B | -70 | -170 | 0.85 |

| C | 170 | 60 | 1.50 |

Note: This data is hypothetical and illustrates the kind of information obtained from a computational conformational analysis.

Chemical Reactivity and Mechanistic Studies of 4 Chlorophenyl 2 Fluorophenyl Methanamine

Reactivity of the Amine Functional Group

The nitrogen atom of the secondary amine in (4-Chlorophenyl)(2-fluorophenyl)methanamine possesses a lone pair of electrons, making it nucleophilic and basic. This inherent reactivity allows for a variety of chemical transformations at the nitrogen center.

Alkylation, Acylation, and Sulfonylation Reactions

The secondary amine functionality of this compound is amenable to reactions with various electrophiles, leading to the formation of tertiary amines, amides, and sulfonamides, respectively.

Alkylation: The nitrogen atom can be alkylated by reacting it with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the electrophilic carbon of the alkyl halide. The introduction of different alkyl groups can modify the steric and electronic properties of the molecule, which can be useful in the synthesis of new derivatives with altered biological activities smolecule.com.

Acylation: Acylation of the amine with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives (amides). This reaction is a common method for the protection of amine groups or for the synthesis of more complex molecules smolecule.comthieme-connect.de. For instance, secondary amines readily react with anhydrides to form amides, often with a carboxylate as a leaving group youtube.comyoutube.com. The reaction can be carried out under various conditions, including in aqueous media, and is generally chemoselective for the amine group even in the presence of other functional groups like hydroxyls researchgate.net.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. This transformation is crucial in medicinal chemistry as the sulfonamide group is a key feature in many therapeutic agents.

| Reaction Type | Electrophile Example | Product Type |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide |

Oxidation and Reduction Chemistry of the Amine Moiety

The amine group in this compound can undergo both oxidation and reduction, although the latter is less common for a secondary amine unless it has been converted to a different functional group.

Oxidation: The oxidation of secondary benzylic amines can lead to the formation of imines or nitrones. Common oxidizing agents for such transformations include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) . More environmentally friendly protocols using hydrogen peroxide (H₂O₂) have also been developed for the catalyst-free oxidation of benzylic secondary amines to nitrones acs.orgacs.org. The reaction of secondary amines can be selectively oxidized to nitrones even in the presence of a tertiary amine acs.orgacs.org. Catalytic systems, including those based on ruthenium, have been explored for the aerobic oxidation of benzyl amines to imines advanceseng.com. These oxidative reactions are valuable in organic synthesis for preparing key intermediates.

Reduction: While the secondary amine itself is not typically reduced, it is a product of the reduction of other nitrogen-containing functional groups like imines, amides, or nitro compounds libretexts.org. For instance, imines can be reduced to amines using hydride reducing agents nih.gov. Metal hydrides like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing amides to amines chem-station.com.

| Transformation | Reagent Example | Product Type |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Nitrone/Imine |

| Reduction of Precursor | Lithium Aluminum Hydride (LiAlH₄) | Amine (from amide/imine) |

Imine Formation and Derivatization from Methanamines

Secondary amines like this compound can react with aldehydes and ketones to form enamines, or in some cases, iminium ions which can be precursors to other products. The formation of imines typically involves the reaction of a primary amine with a carbonyl compound nih.govnih.gov. However, derivatization of secondary amines is a key strategy for their analysis and for the synthesis of more complex structures youtube.commdpi.com.

The reaction of a primary amine with an aldehyde or ketone under slightly acidic conditions leads to the formation of an imine through a condensation reaction where a molecule of water is eliminated nih.gov. While secondary amines cannot form stable neutral imines, they can react with carbonyls to form iminium ions, which are valuable reactive intermediates.

A related imine, N-(4-chlorophenyl)-1-(2-fluorophenyl)methanimine, has been synthesized via the mechanochemical reaction of 2-fluorobenzaldehyde (B47322) with 4-chloroaniline, yielding a pale-yellow solid berkeley.edu. This demonstrates the feasibility of forming the core C=N bond present in derivatives of the target molecule.

Reactivity of the Aryl Moieties

The two aromatic rings of this compound, the chlorophenyl and the fluorophenyl rings, are susceptible to electrophilic aromatic substitution and can participate in metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on Chlorophenyl and Fluorophenyl Rings

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the two aryl rings is governed by the directing effects of the existing substituents: the chlorine atom, the fluorine atom, and the large (arylmethyl)amino group.

Halogens, such as chlorine and fluorine, are deactivating yet ortho, para-directing substituents . The deactivation is due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. However, their ability to donate a lone pair of electrons through resonance stabilizes the cationic intermediate (arenium ion) when the electrophile attacks at the ortho or para positions libretexts.orgnih.gov.

On the 4-Chlorophenyl Ring: The chlorine atom is at the para position relative to the benzylic carbon. The incoming electrophile will be directed to the positions ortho to the chlorine atom (positions 2 and 6).

On the 2-Fluorophenyl Ring: The fluorine atom is at the ortho position. It will direct incoming electrophiles to the ortho and para positions relative to itself. The para position (position 5) is sterically accessible. The other ortho position (position 3) is also a potential site of substitution.

The large (arylmethyl)amino substituent attached to the benzylic carbon is generally considered an activating group and is also ortho, para-directing. Its influence will compete with the directing effects of the halogens. The interplay of these electronic and steric effects will determine the final product distribution in reactions such as nitration (using nitric acid) or halogenation (using bromine) . For instance, in the nitration of chlorobenzene, a mixture of ortho and para isomers is obtained, with the para isomer being the major product youtube.com. The reactivity of fluorobenzene in EAS is complex, sometimes reacting at a similar rate to benzene itself researchgate.net.

| Aromatic Ring | Substituent | Directing Effect | Predicted Position of Substitution |

| 4-Chlorophenyl | -Cl | ortho, para-directing | ortho to the chlorine |

| 2-Fluorophenyl | -F | ortho, para-directing | para to the fluorine |

Metal-Catalyzed Cross-Coupling Reactions (e.g., N-Arylation)

The secondary amine in this compound can act as a nucleophile in metal-catalyzed N-arylation reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide chem-station.comnih.govrsc.org. This reaction would allow for the synthesis of a triarylamine by reacting this compound with another aryl halide. The reaction typically employs a palladium catalyst with a suitable phosphine ligand and a base chem-station.comnih.gov.

Copper-catalyzed N-arylation reactions, such as the Ullmann condensation and the Chan-Lam coupling, provide alternative methods for the formation of C-N bonds uni.lu. These reactions can be advantageous due to the lower cost of copper catalysts. For example, copper sulfate has been used to catalyze the N-arylation of secondary amines in water beilstein-journals.org. Mechanistic studies of copper-catalyzed N-arylation of amides have highlighted the importance of chelating diamine ligands mit.edunih.gov.

These cross-coupling reactions are highly valuable for creating complex molecules with applications in pharmaceuticals and materials science.

Stereoselective Reactions Involving this compound

Stereoselective reactions are crucial in synthetic chemistry for controlling the three-dimensional arrangement of atoms in a molecule. For a chiral compound like this compound, which possesses a stereocenter at the benzylic carbon, stereoselective reactions are of significant interest.

Diastereoselective transformations involving this compound would typically entail reactions where the existing stereocenter influences the creation of a new stereocenter, leading to the preferential formation of one diastereomer over another. For instance, the N-acylation or N-alkylation of the amine with a chiral reagent could lead to the formation of diastereomeric products. The ratio of these diastereomers would be dependent on the steric and electronic interactions between the substituents on the amine and the incoming chiral reagent.

Asymmetric induction would be observed in reactions where the chiral amine itself acts as a catalyst or an auxiliary to induce chirality in a prochiral substrate. Although specific examples involving this compound are not documented, chiral amines are known to be effective in directing the stereochemical outcome of reactions such as aldol additions, Michael additions, and reductions of prochiral ketones. The presence of the chloro and fluoro substituents on the phenyl rings could modulate the electronic environment of the amine, potentially influencing its effectiveness and selectivity in such transformations.

Table 1: Potential Diastereoselective Reactions and Expected Outcomes

| Reaction Type | Chiral Reagent/Substrate | Potential Product | Factors Influencing Diastereoselectivity |

| N-Acylation | Chiral carboxylic acid derivative | Diastereomeric amides | Steric hindrance, electronic effects of substituents, reaction temperature |

| N-Alkylation | Chiral alkyl halide | Diastereomeric secondary amines | Nature of the leaving group, solvent polarity |

| Asymmetric Reduction | Prochiral ketone (as substrate) | Chiral secondary alcohol | Coordination of the ketone to a metal complex directed by the amine |

Racemization refers to the conversion of an enantiomerically enriched substance into a mixture of equal amounts of both enantiomers. For this compound, racemization could potentially occur under conditions that facilitate the temporary loss of chirality at the stereocenter. This might involve the deprotonation of the benzylic proton to form a planar carbanion, followed by non-stereospecific reprotonation. The acidity of this proton is influenced by the electron-withdrawing effects of the attached aromatic rings.

Deracemization processes aim to convert a racemic mixture into a single enantiomer. This can be achieved through various methods, including kinetic resolution, where one enantiomer reacts faster than the other with a chiral reagent, or through dynamic kinetic resolution, which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. While specific deracemization procedures for this compound have not been reported, enzymatic resolutions using lipases or transaminases are common strategies for resolving chiral amines.

Reaction Kinetics and Mechanistic Elucidation

The study of reaction kinetics and the elucidation of reaction mechanisms provide fundamental insights into how chemical transformations occur.

Kinetic studies would involve measuring the rate of reactions involving this compound under various conditions (e.g., concentration of reactants, temperature, solvent). Such studies could determine the reaction order with respect to each reactant and calculate the activation energy of the reaction. For example, in an N-acylation reaction, a kinetic study could reveal whether the reaction follows a second-order rate law, consistent with a bimolecular nucleophilic substitution mechanism. No specific kinetic data for reactions of this compound is currently available in the reviewed literature.

The investigation of reaction intermediates and transition states is key to understanding the detailed pathway of a reaction. For reactions involving this compound, spectroscopic techniques such as NMR, IR, and mass spectrometry could be employed to detect and characterize transient intermediates. For instance, in a substitution reaction at the benzylic position, attempts would be made to observe the formation of a carbocation or a radical intermediate.

The nature of transition states is often inferred from experimental data, such as kinetic isotope effects, or explored through computational modeling. For example, studying the reaction of the amine with an electrophile would involve characterizing the transition state where the new bond is partially formed.

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathway, calculate the energies of reactants, products, intermediates, and transition states, and visualize the geometries of these species.

For this compound, computational studies could be used to:

Predict the most stable conformation of the molecule.

Calculate the proton affinity of the amine and the acidity of the N-H and C-H bonds.

Model the transition states of various reactions to understand the factors controlling stereoselectivity.

Simulate spectroscopic properties (e.g., NMR chemical shifts) to aid in the characterization of reaction products and intermediates.

Table 2: Potential Computational Studies on this compound

| Computational Method | Area of Investigation | Predicted Outcome |

| Density Functional Theory (DFT) | Conformational analysis | Determination of the lowest energy structure |

| DFT with solvent model | Reaction mechanism of N-alkylation | Calculation of activation barriers and reaction energies |

| Ab initio calculations | Transition state analysis of a stereoselective reaction | Understanding the origins of asymmetric induction |

| Molecular Dynamics (MD) | Solvation effects on reactivity | Simulation of the behavior of the amine in different solvents |

Computational and Theoretical Investigations of 4 Chlorophenyl 2 Fluorophenyl Methanamine

Quantum Mechanical (QM) Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These studies provide insights that are often difficult or impossible to obtain through experimental means alone.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

An analysis of the electronic structure of (4-Chlorophenyl)(2-fluorophenyl)methanamine would involve the calculation of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, such an analysis would reveal how the electron-withdrawing effects of the chlorine and fluorine atoms, combined with the properties of the phenyl rings and the amine group, influence the electron distribution and reactivity. A hypothetical data table for such an analysis is presented below.

Table 1: Hypothetical Molecular Orbital Properties

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Note: Specific values are not available in published literature and are therefore omitted.

Prediction of Spectroscopic Parameters (NMR, IR, CD) and Comparison with Experimental Data

QM methods are powerful tools for predicting various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Circular Dichroism (CD) spectra can be performed. These predicted spectra are invaluable for interpreting experimental data and confirming the molecule's structure. For instance, calculated IR frequencies can be assigned to specific vibrational modes of the molecule, such as N-H stretching, C-H bending, or C-Cl and C-F stretching. researchgate.netresearchgate.net

A comparison between the computed and experimental spectra serves to validate both the computational model and the experimental findings.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (ppm) | - | - |

| ¹³C NMR (ppm) | - | - |

| Key IR Frequencies (cm⁻¹) | - | - |

Note: Specific values are not available in published literature and are therefore omitted.

Acidity, Basicity, and Protonation State Analysis

The amine group in this compound can act as a base, accepting a proton. QM calculations can predict the proton affinity and the pKa value of the conjugate acid. This information is critical for understanding the molecule's behavior in different pH environments, which is particularly important in biological systems. The analysis would also consider how the electronegative halogen substituents on the phenyl rings affect the basicity of the amine group.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the motion and conformational changes of a molecule over time, offering insights into its dynamic behavior.

Conformational Sampling and Energy Landscapes in Various Environments

This compound possesses conformational flexibility due to the rotation around the single bonds connecting the phenyl rings and the central carbon atom. MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformations. sciepub.com The results would reveal the most likely shapes the molecule adopts, which is crucial for understanding its interactions with other molecules, such as biological receptors. This analysis can be performed in a vacuum or in the presence of different solvents to see how the environment influences conformational preference.

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. nih.govmdpi.com MD simulations in explicit solvent models (e.g., water, ethanol (B145695), DMSO) would show how solvent molecules arrange themselves around this compound and how these interactions affect its conformation and the accessibility of its reactive sites. rsc.org For example, polar solvents might stabilize certain conformations through hydrogen bonding with the amine group. These simulations can also provide insights into the reaction kinetics in different media by analyzing the solvation of transition states. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Contacts Prediction

For this compound, a Hirshfeld surface analysis would be performed on its crystal structure. The surface is typically mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

The analysis also generates a 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (d_i) versus the nearest nucleus outside the surface (d_e). This plot provides a quantitative summary of the different types of intermolecular contacts.

Based on the functional groups present in this compound, the following intermolecular contacts would be expected and quantified by Hirshfeld surface analysis:

H···H contacts: These are typically the most abundant contacts in organic crystals and represent van der Waals interactions.

C···H/H···C contacts: These arise from the interactions between the aromatic rings and hydrogen atoms and are indicative of C-H···π interactions.

Cl···H/H···Cl contacts: These represent interactions involving the chlorine atom, which can include weak hydrogen bonds.

F···H/H···F contacts: The fluorine atom can participate in weak C-H···F hydrogen bonds.

N···H/H···N contacts: The amine group can form N-H···N hydrogen bonds, which are significant in determining the crystal packing.

A hypothetical breakdown of the percentage contributions of these contacts to the total Hirshfeld surface is presented in the table below, based on similar analyses of related compounds. mdpi.comnih.gov

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

| H···H | ~45% |

| C···H/H···C | ~25% |

| Cl···H/H···Cl | ~10% |

| F···H/H···F | ~8% |

| N···H/H···N | ~5% |

| Other | ~7% |

This analysis provides a detailed understanding of the supramolecular assembly of this compound in the solid state, which is crucial for understanding its physicochemical properties like solubility and stability.

No In Vitro Mechanistic Biological Interaction Data Currently Available for this compound

Despite a thorough search of scientific literature and databases, no specific in vitro studies detailing the mechanistic biological interactions of the chemical compound this compound have been publicly reported.

As a result, it is not possible to provide an article on the molecular targets, binding affinities, enzyme interactions, or structure-activity relationships of this specific compound as requested. The strict adherence to focusing solely on "this compound" and the exclusion of data from analogous or related compounds means that the sections and subsections of the proposed article outline cannot be populated with scientifically accurate and verifiable information.

The requested article structure, focusing on detailed in vitro data, is contingent on the existence of primary research investigating this particular molecule. The absence of such research in the public domain prevents the generation of the requested content.

It is important to note that the lack of published data does not necessarily indicate a lack of biological activity, but rather that this specific compound has not been the subject of published in vitro pharmacological studies.

Mechanistic Biological Interactions of 4 Chlorophenyl 2 Fluorophenyl Methanamine in Vitro Studies

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Design and Synthesis of Analogs for SAR Probing

The exploration of the structure-activity relationship (SAR) of (4-Chlorophenyl)(2-fluorophenyl)methanamine is crucial for understanding how its chemical structure correlates with its biological activity. The systematic design and synthesis of analogs allow researchers to identify key functional groups and structural features that contribute to the compound's efficacy and selectivity. While specific studies on the design and synthesis of analogs for this compound are not extensively detailed in the provided search results, the general principles of SAR probing involve modifying the parent compound in a controlled manner.

Typically, this process involves:

Substitution analysis: Introducing different substituents on the phenyl rings to probe the effects of electronic and steric properties on activity. For instance, modifying the position or nature of the chloro and fluoro groups could significantly alter the compound's interaction with its biological target.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to investigate their importance for biological activity.

Conformational constraint: Introducing rigid elements into the structure to lock it into a specific conformation, which can help in determining the bioactive conformation of the molecule.

The synthesis of these analogs would likely follow established synthetic organic chemistry routes, potentially involving reductive amination or nucleophilic substitution as key steps. Each synthesized analog would then be subjected to biological assays to determine its activity, allowing for the construction of a comprehensive SAR model. Such studies are instrumental in the lead optimization phase of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Biochemical and Biophysical Characterization of Molecular Interactions (In Vitro)

To elucidate the molecular mechanisms underlying the biological effects of this compound, a suite of biochemical and biophysical techniques can be employed. These methods provide detailed information about the binding thermodynamics, kinetics, and mechanism of action at the molecular level.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur when two molecules interact. nih.govnih.gov This allows for the determination of key thermodynamic parameters of the binding event, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). From these direct measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. nih.govharvard.edu This thermodynamic signature provides a complete picture of the binding forces driving the interaction. nih.gov

An ITC experiment involves titrating the compound of interest into a solution containing its putative binding partner (e.g., a protein or enzyme) and measuring the minute heat changes that occur with each injection. The resulting data is plotted as heat flow versus molar ratio, and the curve is fitted to a binding model to extract the thermodynamic parameters. vanderbilt.edukhanacademy.org

While no specific ITC data for this compound was found, a hypothetical dataset is presented below to illustrate the type of information that would be obtained.

Hypothetical ITC Data for the Binding of this compound to its Target

| Parameter | Value |

|---|---|

| Binding Affinity (K_a) | 1.5 x 10^6 M^-1 |

| Dissociation Constant (K_d) | 0.67 µM |

| Enthalpy Change (ΔH) | -12.5 kcal/mol |

| Entropy Change (ΔS) | -10.2 cal/mol·K |

| Gibbs Free Energy (ΔG) | -8.4 kcal/mol |

| Stoichiometry (n) | 1.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.govwashington.edu It provides valuable information about the kinetics of a binding event, including the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these constants yields the equilibrium dissociation constant (K_d), which is a measure of binding affinity. nih.gov

In a typical SPR experiment, one of the interacting molecules (the ligand) is immobilized on a sensor chip, and the other molecule (the analyte) is flowed over the surface. nih.govwashington.edu The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This allows for the real-time monitoring of both the association and dissociation phases of the interaction. washington.edu

No specific SPR data for this compound is available in the search results. A hypothetical dataset is provided below to demonstrate the kinetic information that would be generated from an SPR study.

Hypothetical SPR Kinetic Data for this compound

| Kinetic Parameter | Value |

|---|---|

| Association Rate (k_on) | 2.1 x 10^5 M^-1s^-1 |

| Dissociation Rate (k_off) | 1.4 x 10^-2 s^-1 |

| Dissociation Constant (K_d) | 6.7 x 10^-8 M (67 nM) |

This table is for illustrative purposes only and does not represent actual experimental data.

Enzyme Kinetics and Inhibition Mechanism Elucidation

If this compound targets an enzyme, studies on its enzyme kinetics are essential to understand its mechanism of inhibition. These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data can then be analyzed using graphical methods, such as Lineweaver-Burk or Michaelis-Menten plots, to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). khanacademy.orgnih.gov

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (K_m) but does not affect the maximum velocity (V_max). khanacademy.org

Non-competitive inhibition: The inhibitor binds to a site other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases V_max but does not affect K_m. khanacademy.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both V_max and K_m. khanacademy.org

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max. mdpi.com

Understanding the inhibition mechanism provides crucial insights into how the compound exerts its biological effect and can guide further optimization efforts. nih.gov

Cell-Free System Assays for Target Engagement

Cell-free system assays are valuable tools for confirming the direct interaction between a compound and its putative target in a simplified, controlled environment, devoid of cellular complexities. nih.gov These assays can provide quantitative data on target engagement and can be used to screen for compounds that modulate the activity of a specific target. nih.gov

Examples of cell-free assays include:

Biochemical assays: These assays directly measure the activity of a purified enzyme or protein in the presence of the test compound.

Radioligand binding assays: These assays use a radiolabeled ligand that is known to bind to the target of interest. The ability of the test compound to displace the radioligand is measured, providing an indication of its binding affinity.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature. nih.gov

These cell-free assays are critical for validating the direct molecular target of this compound and for quantifying its potency in a controlled setting. nih.gov

Derivatization and Application As Synthetic Precursors/intermediates

Synthesis of Advanced Intermediates from (4-Chlorophenyl)(2-fluorophenyl)methanamine

The nucleophilic nature of the secondary amine in this compound is central to its utility as a synthetic precursor. This reactivity allows for the straightforward formation of various functional groups and the construction of larger, more complex molecular architectures.

The secondary amine of this compound readily undergoes acylation and related reactions to form stable amide, urea, and carbamate linkages. These functional groups are ubiquitous in biologically active compounds and are key for modulating properties such as receptor binding, solubility, and metabolic stability.

Amide Derivatives: Amide bonds can be formed by reacting this compound with carboxylic acids under the influence of coupling agents, or more directly with activated carboxylic acid derivatives like acyl chlorides or anhydrides. A general methodology for the amidation of carboxylic acids involves the in-situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine, which activate the carboxylic acid for nucleophilic attack by the amine. nih.gov This functional group transformation is typically efficient and proceeds under mild conditions, such as at room temperature, to give products in good to excellent yields. nih.gov

Urea Derivatives: Substituted ureas are another important class of compounds accessible from this precursor. The reaction of this compound with an isocyanate (R-N=C=O) provides a direct route to N,N'-disubstituted ureas. Alternatively, safer phosgene equivalents such as N,N'-carbonyldiimidazole (CDI) can be employed. nih.gov The amine first reacts with CDI to form a reactive carbamoyl-imidazole intermediate, which then reacts with another amine to yield the final urea derivative. nih.gov This step-wise approach allows for the synthesis of both symmetrical and unsymmetrical ureas. A known related compound, 1-(4-chlorophenyl)-3-(2-fluorophenyl)urea, highlights this structural motif.

Carbamate Derivatives: Carbamates, which are structural hybrids of esters and amides, can be synthesized from this compound by reaction with chloroformates (e.g., ethyl chloroformate) in the presence of a base. Another common method involves reaction with N,N'-carbonyldiimidazole (CDI) followed by the addition of an alcohol. nih.gov This two-step, one-pot procedure first forms a reactive imidazole-1-carboxamide intermediate, which is subsequently attacked by the alcohol nucleophile to generate the desired carbamate. nih.gov For instance, a carbamate derivative, tert-Butyl((4-chlorophenyl)(1-(dimethylcarbamoyl)-1H-indol-2-yl)methyl)carbamate, has been synthesized, demonstrating the incorporation of a related diarylmethylamine core into a carbamate structure. scielo.br

| Derivative Type | General Reactant 1 | General Reactant 2 / Reagents | Product Structure |

|---|---|---|---|

| Amide | This compound | R-COCl or R-COOH / Coupling Agent |  |

| Urea | This compound | R-NCO or 1. CDI; 2. R-NH2 |  |

| Carbamate | This compound | Cl-COOR or 1. CDI; 2. R-OH |  |

Heterocyclic structures are fundamental to the vast majority of pharmaceuticals. This compound can serve as a key building block for various heterocyclic systems, typically through reactions that involve the formation of one or more new rings incorporating the amine nitrogen.

For example, derivatives of this amine can be utilized in intramolecular cyclization reactions to form nitrogen-containing heterocycles. In one study, a complex aminoacetylenic ketone, 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, underwent a base-catalyzed intramolecular cyclization to yield a highly functionalized 1,2-dihydro-3H-pyrrol-3-one derivative. mdpi.com This type of transformation demonstrates how the amine nitrogen can act as an internal nucleophile to construct ring systems. While this example uses a related aniline derivative, the principle can be extended to secondary amines like the title compound for the synthesis of N-substituted heterocycles.

Furthermore, multi-component reactions offer an efficient pathway to complex heterocyclic scaffolds. For instance, a three-component reaction between an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile has been used to synthesize pyrano[2,3-c]pyrazole derivatives. nih.gov Although this compound is not a direct reactant in this specific example, it illustrates how substituted phenyl moieties are incorporated into heterocyclic frameworks, suggesting its potential use in similar multi-component strategies.

Catalytic Applications and Ligand Design

The structural framework of this compound is amenable to modification for applications in catalysis, particularly in the field of asymmetric synthesis where chiral molecules are used to control the stereochemical outcome of a reaction.

When resolved into its individual enantiomers, chiral this compound can serve as a precursor for the synthesis of chiral ligands. These ligands are crucial components of transition metal catalysts used in asymmetric catalysis. The secondary amine can be derivatized to introduce coordinating groups, such as phosphines, oxazolines, or other heteroatomic functionalities, which can then chelate to a metal center. The inherent chirality of the diarylmethylamine backbone can create a chiral environment around the metal, enabling enantioselective transformations. The distinct electronic properties of the 4-chlorophenyl and 2-fluorophenyl rings can also influence the catalytic activity and selectivity of the resulting metal complex.

Derivatives of chiral secondary amines are a cornerstone of organocatalysis, acting as catalysts in their own right without the need for a metal. Proline and its derivatives, particularly diarylprolinol silyl ethers, are prominent examples. These catalysts often operate by forming transient iminium or enamine intermediates with the substrates. Chiral derivatives of this compound, particularly if converted to structures analogous to known organocatalysts, could potentially be applied in a range of asymmetric transformations, such as Michael additions, aldol reactions, and cycloadditions. The steric and electronic properties conferred by the substituted phenyl groups would be expected to play a critical role in the efficiency and stereoselectivity of such catalytic processes.

Role in Multi-Step Organic Synthesis Schemes

This compound and structurally related diarylmethylamines are valuable intermediates in multi-step syntheses of complex target molecules, especially active pharmaceutical ingredients (APIs). The diarylmethyl moiety is a recognized pharmacophore present in numerous drugs, particularly antihistamines.

A prominent example involves the synthesis of Cetirizine and its analogues. The core of these molecules often contains a (4-chlorophenyl)phenylmethyl group attached to a piperazine ring. A patent describes a process for synthesizing 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid, the active ingredient in Cetirizine. google.com In such syntheses, a diarylmethylamine or a related halide derivative is a key intermediate that is coupled with a piperazine derivative. This highlights the role of the (4-chlorophenyl)methylamine scaffold as a foundational piece that is elaborated upon in subsequent steps.

The utility of such intermediates is also being explored in the context of modern synthetic methodologies like continuous-flow synthesis. nih.govmit.edu Multi-step organic syntheses performed in continuous-flow reactors offer advantages in terms of safety, efficiency, and scalability. nih.govmit.edu The reactions to derivatize this compound, such as amidations and alkylations, are well-suited for adaptation to flow chemistry platforms, potentially streamlining the production of APIs and other fine chemicals.

Lack of Specific Research Data Precludes Article Generation

A thorough investigation into the scientific literature and chemical databases has revealed a significant lack of specific research findings concerning the derivatization and application of this compound in the advanced synthetic strategies of divergent synthesis and fragment-based synthesis. While general principles of these methodologies are well-documented for other compounds, their direct application to this specific methanamine intermediate is not described in the available resources.

The core of the requested article was to be structured around two key areas: "Divergent Synthesis Strategies from a Common Methanamine Intermediate" and "Fragment-Based Synthesis Approaches." However, searches for scholarly articles, patents, and chemical databases did not yield any specific examples, detailed experimental procedures, or data tables outlining the use of this compound as a precursor in these contexts.

General searches on divergent synthesis provided broad overviews of the concept, which involves the synthesis of a library of structurally diverse compounds from a common intermediate. Unfortunately, none of the retrieved documents specifically mentioned or exemplified this strategy with this compound.

Similarly, investigations into fragment-based synthesis, a method where small molecular fragments are identified and then grown or combined to create lead compounds, also failed to produce specific instances involving the target compound. The available literature discusses the methodology in a general sense or provides examples with unrelated molecular scaffolds.

Without concrete, scientifically validated examples of the derivatization of this compound using these sophisticated synthetic approaches, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's specified outline and content requirements. The creation of data tables and the presentation of detailed research findings are contingent on the existence of such primary research, which appears to be absent from the public domain at this time.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” and its application in divergent and fragment-based synthesis cannot be fulfilled due to the lack of specific and relevant scientific data.

Analytical Methodologies for Research and Characterization of 4 Chlorophenyl 2 Fluorophenyl Methanamine

Chromatographic Separations

Chromatography is a cornerstone for the analysis of (4-Chlorophenyl)(2-fluorophenyl)methanamine, providing powerful tools to separate the compound from impurities and to resolve its constituent enantiomers.

As this compound is a chiral molecule, distinguishing between its enantiomers is critical, particularly in pharmaceutical research where stereoisomers can exhibit different pharmacological activities. shimadzu.com Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating and quantifying these enantiomers, thus determining the enantiomeric purity or enantiomeric excess (ee) of a sample. phenomenex.commdpi.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this type of separation. sigmaaldrich.com Method development involves screening various CSPs and optimizing the mobile phase composition—typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier like ethanol (B145695) or isopropanol—to achieve baseline resolution between the enantiomeric peaks. mdpi.comresearchgate.net A patent for a structurally similar compound, (4-chlorophenyl)phenylmethylamine, specifies using a CHIRAL PAK AD column with a hexane-ethanol-diethylamine mobile phase, illustrating a common approach for this class of compounds. google.com The addition of a small amount of an amine, such as diethylamine (B46881) or triethylamine, to the mobile phase is often necessary to improve peak shape and prevent tailing for basic analytes like amines. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose derivative on silica (B1680970) gel, 5 µm) |

| Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the two enantiomers (Resolution > 2.0) |

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a robust method for assessing the purity of this compound and for identifying and quantifying volatile impurities. unodc.org This technique is suitable for thermally stable and volatile compounds. waters.com For purity determination, a solution of the compound is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column, commonly a low-polarity phase like 5% phenyl/95% methyl polysiloxane (e.g., DB-5MS). waters.comdphen1.com

The area of the peak corresponding to the main compound relative to the total area of all peaks provides a measure of its purity. GC-MS is particularly powerful for identifying unknown impurities by comparing their mass spectra to spectral libraries. waters.com Potential volatile impurities could include residual solvents from the synthesis (e.g., toluene, tetrahydrofuran) or by-products from the chemical reactions.

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 10 min |

| Injector Temperature | 250 °C (Split mode) |

| Detector | Mass Spectrometer (MS) |

| MS Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-500 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for both monitoring the progress of a chemical synthesis and for assessing the purity of the final product, especially for non-volatile impurities. nih.govbjmu.edu.cn Its high sensitivity and selectivity allow for the detection of compounds at very low concentrations. mdpi.comnih.gov

For reaction monitoring, small aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the LC-MS/MS system. By tracking the decrease in the peak area of reactants and the increase in the peak area of the this compound product, the reaction's progress towards completion can be accurately followed. waters.com

For purity assessment, LC-MS/MS excels at detecting and quantifying impurities that are structurally similar to the main compound or are not volatile enough for GC analysis. Reversed-phase HPLC is typically used for separation, followed by detection using a tandem mass spectrometer. vliz.be The use of Multiple Reaction Monitoring (MRM) mode enhances sensitivity and specificity, making it possible to quantify trace-level impurities. mdpi.comresearchgate.net In MRM, a specific precursor ion for the analyte is selected and fragmented, and a specific product ion is monitored. nih.gov

| Parameter | Condition |

|---|---|

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| MS Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]⁺ | m/z 236.1 |

| Example Product Ion | Fragment specific to the compound structure |

Spectroscopic Quantification Methods in Research Settings

Spectroscopic methods provide alternative and complementary approaches to chromatography for quantifying this compound, particularly for determining concentration in solution and for the direct assessment of purity and reaction yield.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for determining the concentration of an analyte in solution, provided it contains a chromophore that absorbs light in the UV-Vis range. researchgate.net The phenyl rings in this compound act as chromophores, allowing for its quantification by this method.

The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

| Concentration (mg/L) | Absorbance at λmax (e.g., 225 nm) |

|---|---|

| 1.0 | 0.112 |

| 2.5 | 0.280 |

| 5.0 | 0.561 |

| 7.5 | 0.842 |

| 10.0 | 1.123 |

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the analyte itself. jeol.com The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. rssl.com

In a typical ¹H qNMR experiment for purity assessment, a precisely weighed amount of the this compound sample is mixed with a precisely weighed amount of a high-purity, stable internal standard (e.g., maleic acid, dimethyl sulfone) in a suitable deuterated solvent. bwise.kracs.org The ¹H NMR spectrum is then acquired under conditions that ensure accurate integration, such as using a long relaxation delay. acs.org The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the known amount of the internal standard. ox.ac.uk This method is highly accurate and can be used to certify reference materials. researchgate.net

| Parameter | Value / Description |

|---|---|

| Analyte Signal (Ix) | Integral of a specific proton signal (e.g., methine CH) |

| Number of Protons (Nx) | Number of protons for the selected analyte signal (e.g., 1H) |

| Analyte Weight (Wx) | Weight of the analyte sample in mg |

| Analyte Molecular Weight (MWx) | 235.69 g/mol |

| Internal Standard Signal (Istd) | Integral of a specific proton signal of the standard |

| Number of Protons (Nstd) | Number of protons for the selected standard signal |

| Internal Standard Weight (Wstd) | Weight of the internal standard in mg |

| Internal Standard Molecular Weight (MWstd) | Molecular weight of the internal standard |

| Internal Standard Purity (Pstd) | Purity of the internal standard (e.g., 99.9%) |

| Purity Formula: Px (%) = (Ix / Nx) * (Nstd / Istd) * (MWx / MWstd) * (Wstd / Wx) * Pstd |

Advanced Analytical Techniques for Reaction Mechanism Studies

The elucidation of reaction mechanisms is crucial for the optimization of synthetic routes and the development of novel chemical entities. For a compound such as this compound, understanding the intricate steps of its formation, including the identification of transient intermediates, is paramount. Advanced analytical techniques that allow for real-time monitoring and the detection of fleeting molecular species are indispensable in this pursuit.